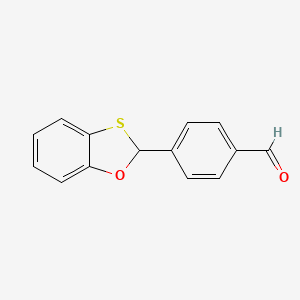
2,3,4,5-Tetrabutylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrabutylcyclopent-2-en-1-one is an organic compound with the molecular formula C21H38O. It belongs to the class of cyclopentenones, which are characterized by a five-membered ring containing a ketone group. This compound is notable for its bulky butyl substituents, which can influence its chemical reactivity and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrabutylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butyl-substituted cyclopentadiene with a suitable oxidizing agent to form the desired cyclopentenone structure. The reaction conditions often include the use of solvents like ethanol and catalysts such as thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5-Tetrabutylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,3,4,5-Tetrabutylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,3,4,5-Tetrabutylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetraphenylcyclopent-2-en-1-one: This compound has phenyl groups instead of butyl groups, which can significantly alter its chemical properties and reactivity.
2,3,4,5-Tetraethylcyclopent-2-en-1-one: The presence of ethyl groups makes this compound less bulky compared to the tetrabutyl derivative.
Uniqueness: 2,3,4,5-Tetrabutylcyclopent-2-en-1-one is unique due to its large butyl substituents, which can influence its steric and electronic properties. These characteristics can affect its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
60973-26-4 |
|---|---|
Formule moléculaire |
C21H38O |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
2,3,4,5-tetrabutylcyclopent-2-en-1-one |
InChI |
InChI=1S/C21H38O/c1-5-9-13-17-18(14-10-6-2)20(16-12-8-4)21(22)19(17)15-11-7-3/h17,19H,5-16H2,1-4H3 |
Clé InChI |
HWQCKYCZHWBYJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(C(=O)C(=C1CCCC)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


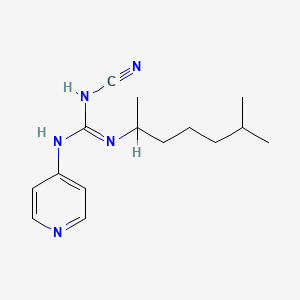
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)
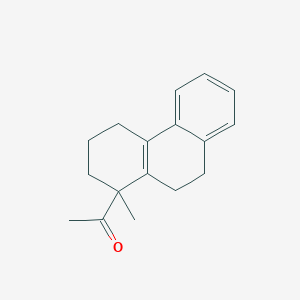

![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)

![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)


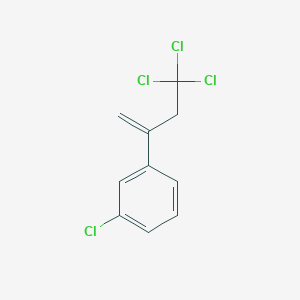
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)
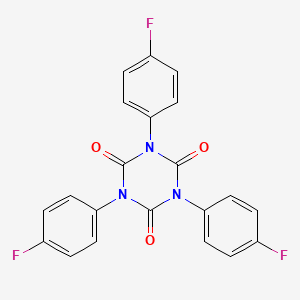
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)
